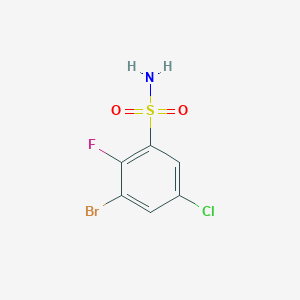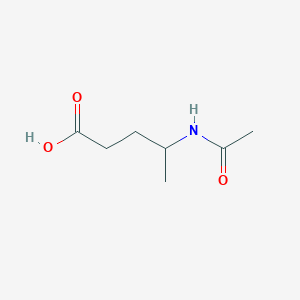
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is an organic compound with the molecular formula C9H17NO It is characterized by a cyclopropyl group attached to a methyloxolan ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by amination. One common method involves the reaction of cyclopropylmethyl ketone with a suitable oxirane derivative under acidic conditions to form the oxolan ring. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxolan ring or the methanamine group, potentially yielding alcohols or amines with different substitution patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (2-Cyclopropyl-3-methyloxolan-3-yl)methanol
- (2-Cyclopropyl-3-methyloxolan-3-yl)acetic acid
- (2-Cyclopropyl-3-methyloxolan-3-yl)amine
Comparison: Compared to its analogs, (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts different reactivity and interaction profiles. This makes it particularly useful in applications where amine functionality is crucial, such as in the synthesis of pharmaceuticals or in biological studies.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(2-cyclopropyl-3-methyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6,10H2,1H3 |
Clave InChI |
METUSWSNAQNQDA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC1C2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)
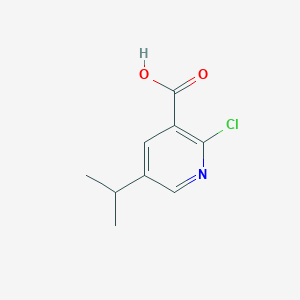
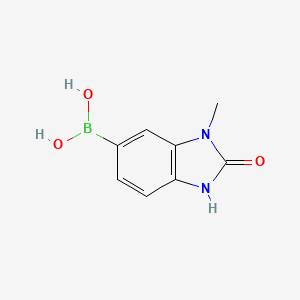
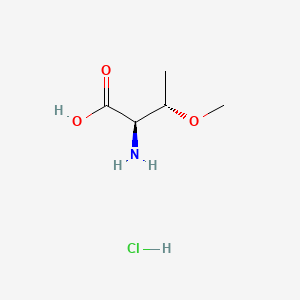

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
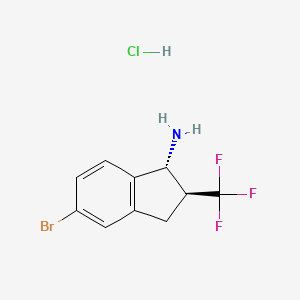
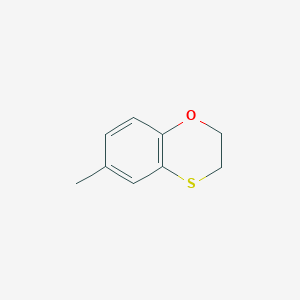
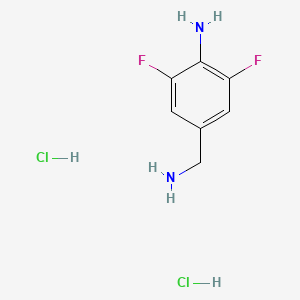
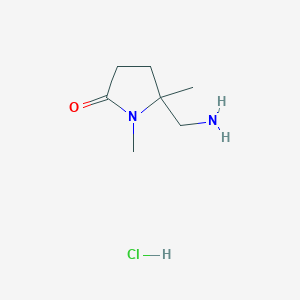
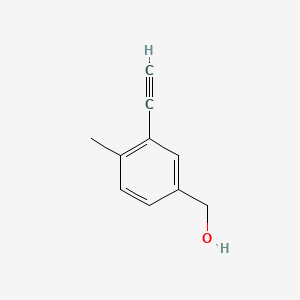
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
